molecular formula C17H17NO B12546068 Benzamide, N-(3-phenyl-3-butenyl)- CAS No. 144765-54-8

Benzamide, N-(3-phenyl-3-butenyl)-

Cat. No.: B12546068
CAS No.: 144765-54-8
M. Wt: 251.32 g/mol
InChI Key: FQHCSYUQNDHFQA-UHFFFAOYSA-N
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Description

Benzamide, N-(3-phenyl-3-butenyl)- is an organic compound that belongs to the class of benzamides. Benzamides are derivatives of benzoic acid where the carboxylic acid group is replaced by an amide group. This particular compound features a phenyl group and a butenyl group attached to the nitrogen atom of the amide.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzamide derivatives, including Benzamide, N-(3-phenyl-3-butenyl)-, can be achieved through the direct condensation of carboxylic acids and amines. One efficient method involves the use of diatomite earth immobilized with Lewis acidic ionic liquid (IL/ZrCl4) under ultrasonic irradiation . This method is advantageous due to its eco-friendly nature, low reaction times, and high yields.

Industrial Production Methods

In industrial settings, the production of benzamides often involves the reaction of benzoic acid derivatives with amines at elevated temperatures. The use of catalysts and ultrasonic irradiation can enhance the efficiency and yield of the reaction .

Chemical Reactions Analysis

Types of Reactions

Benzamide, N-(3-phenyl-3-butenyl)- undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: This reaction involves the replacement of one atom or group by another. Common reagents include halogens and nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Halogens (e.g., bromine) in the presence of a catalyst.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of halogenated benzamides.

Scientific Research Applications

Benzamide, N-(3-phenyl-3-butenyl)- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Benzamide, N-(3-phenyl-3-butenyl)- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

Comparison with Similar Compounds

Benzamide, N-(3-phenyl-3-butenyl)- can be compared with other benzamide derivatives, such as:

Uniqueness

Benzamide, N-(3-phenyl-3-butenyl)- is unique due to its specific structural features, including the presence of a phenyl and butenyl group, which may confer distinct biological and chemical properties compared to other benzamide derivatives.

Properties

CAS No.

144765-54-8

Molecular Formula

C17H17NO

Molecular Weight

251.32 g/mol

IUPAC Name

N-(3-phenylbut-3-enyl)benzamide

InChI

InChI=1S/C17H17NO/c1-14(15-8-4-2-5-9-15)12-13-18-17(19)16-10-6-3-7-11-16/h2-11H,1,12-13H2,(H,18,19)

InChI Key

FQHCSYUQNDHFQA-UHFFFAOYSA-N

Canonical SMILES

C=C(CCNC(=O)C1=CC=CC=C1)C2=CC=CC=C2

Origin of Product

United States

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